An In-depth Technical Guide to 6-Chloro-chroman-4-ylamine
An In-depth Technical Guide to 6-Chloro-chroman-4-ylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known properties, potential synthesis, and plausible biological activities of the heterocyclic compound 6-Chloro-chroman-4-ylamine. This document is intended to serve as a foundational resource for researchers in medicinal chemistry, pharmacology, and drug discovery.
Physicochemical Properties
While detailed experimental data for 6-Chloro-chroman-4-ylamine is not extensively published in peer-reviewed literature, information has been aggregated from various chemical supplier databases. The compound is most commonly available as its hydrochloride salt, which typically enhances solubility and stability.
| Property | 6-Chloro-chroman-4-ylamine | 6-Chloro-chroman-4-ylamine Hydrochloride |
| CAS Number | 765880-61-3[1][2][3][4][5][6] | 765880-61-3[2] |
| Molecular Formula | C₉H₁₀ClNO[1][3] | C₉H₁₁Cl₂NO |
| Molecular Weight | 183.63 g/mol [1] | 220.10 g/mol [2] |
| Appearance | Not specified | Not specified |
| Melting Point | Not available | Not available |
| Boiling Point | Not available | Not available |
| Solubility | Not available | Not available |
| Storage Conditions | Store at -4°C for short term (1-2 weeks), -20°C for long term (1-2 years)[7] | Not specified |
Synthesis and Experimental Protocols
Inferred Synthetic Pathway
Caption: Inferred synthetic workflow for 6-Chloro-chroman-4-ylamine.
Detailed Methodologies (Inferred)
Step 1: Synthesis of 6-Chloro-chroman-4-one (Intermediate)
This step is based on the general synthesis of chroman-4-ones. The synthesis of 7-hydroxychroman-4-one has been described and involves the reaction of resorcinol with 3-bromopropionic acid in the presence of a strong acid, followed by intramolecular cyclization with a base[8]. A similar approach can be envisioned starting from 4-chlorophenol.
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Reaction: Friedel-Crafts acylation of 4-chlorophenol with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) to yield 3-chloro-1-(5-chloro-2-hydroxyphenyl)propan-1-one. This is followed by an intramolecular Williamson ether synthesis using a base (e.g., potassium carbonate) to cyclize the intermediate to 6-chloro-chroman-4-one.
Step 2: Synthesis of 6-Chloro-chroman-4-ylamine
The conversion of the chroman-4-one to the corresponding 4-amino derivative is typically achieved through reductive amination.
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Reaction: 6-Chloro-chroman-4-one is reacted with an ammonia source, such as ammonia or ammonium acetate, in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or through catalytic hydrogenation. This reaction proceeds via the formation of an intermediate imine which is then reduced to the primary amine.
Biological and Pharmacological Properties
Direct pharmacological studies on 6-Chloro-chroman-4-ylamine are scarce in publicly accessible literature. However, the broader class of chroman derivatives has been investigated for a variety of biological activities.
Established Activities of Chroman Derivatives
The chroman scaffold is a privileged structure in medicinal chemistry and is found in a variety of biologically active compounds. Research has demonstrated that chroman and chroman-4-one derivatives possess a range of pharmacological properties, including:
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Antimicrobial Activity: Various substituted chroman-4-ones have shown activity against a range of bacteria and fungi[9][10].
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Anticancer and Anti-inflammatory Properties: The chroman-4-one core is present in many natural and synthetic compounds exhibiting anticancer and anti-inflammatory effects[8].
Potential as a Serotonin Receptor Modulator
There is an indication from a chemical supplier that 6-Chloro-chroman-4-ylamine hydrochloride has been explored in studies related to serotonin receptor modulation . While the primary research supporting this claim has not been identified, it provides a significant lead for future investigation. Serotonin (5-HT) receptors are a major target class in the development of drugs for central nervous system disorders.
Given this lead, a hypothetical signaling pathway involving a G-protein coupled serotonin receptor is presented below. This diagram illustrates a potential mechanism through which 6-Chloro-chroman-4-ylamine, as a hypothetical antagonist, could exert its effects.
Caption: Hypothetical signaling pathway of 6-Chloro-chroman-4-ylamine as a serotonin receptor antagonist.
Future Directions
The information available on 6-Chloro-chroman-4-ylamine suggests a compound with potential for further investigation, particularly in the area of neuropharmacology. Key areas for future research include:
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Definitive Synthesis and Characterization: Development and publication of a detailed, validated synthetic protocol and full characterization of the physicochemical properties of both the free base and its hydrochloride salt.
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Pharmacological Profiling: A comprehensive screening of 6-Chloro-chroman-4-ylamine against a panel of serotonin receptors to validate the claim of its modulatory activity. This should include binding affinity studies (e.g., Kᵢ determination) and functional assays to determine whether it acts as an agonist, antagonist, or allosteric modulator.
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Broader Biological Screening: Evaluation of the compound for other potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory effects, based on the known properties of the chroman scaffold.
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In Vivo Studies: Should in vitro studies reveal significant activity, subsequent in vivo studies in relevant animal models would be warranted to assess its pharmacokinetic properties, efficacy, and safety.
This technical guide serves as a starting point for researchers interested in 6-Chloro-chroman-4-ylamine. While significant gaps in the literature exist, the available information points towards a molecule of interest for the development of novel therapeutic agents.
References
- 1. Page loading... [wap.guidechem.com]
- 2. scbt.com [scbt.com]
- 3. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 4. 6-Chloro-chroman-4-ylamine (CAS/ID No. 765880-61-3) | Reagentia [reagentia.eu]
- 5. calpaclab.com [calpaclab.com]
- 6. 6-Chloro-chroman-4-ylamine|CAS 765880-61-3|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 7. 765880-61-3|6-Chloro-chroman-4-ylamine|6-Chloro-chroman-4-ylamine|-范德生物科技公司 [bio-fount.com]
- 8. mdpi.com [mdpi.com]
- 9. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
